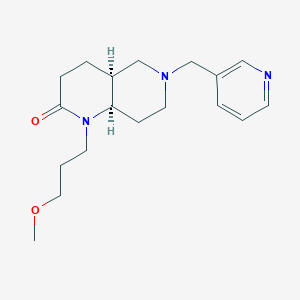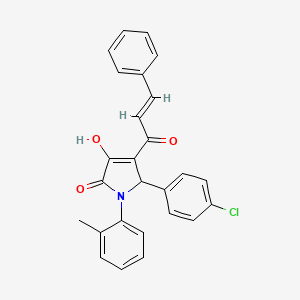![molecular formula C20H28N2O3 B5416130 4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5416130.png)
4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of diazepanones and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one involves the activation of the GABA-A receptor, which leads to the inhibition of neurotransmitter release and subsequent reduction in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit anti-convulsant and anxiolytic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one in lab experiments include its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory conditions. However, the limitations include its low solubility and potential toxicity at high doses.
Orientations Futures
Future research on 4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one could focus on identifying novel synthetic routes for the compound, optimizing its pharmacokinetic properties, and exploring its potential therapeutic applications in various inflammatory conditions. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of the compound at higher doses.
Méthodes De Synthèse
The synthesis of 4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one involves the reaction of cyclopropylmethylamine with 3-hydroxybenzoyl chloride followed by the reaction of the resulting product with isopropylmagnesium bromide. The final product is obtained by the reaction of the intermediate with acetic anhydride.
Applications De Recherche Scientifique
4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain.
Propriétés
IUPAC Name |
4-(cyclopropylmethyl)-1-[2-(3-hydroxyphenyl)acetyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-14(2)18-13-21(9-8-19(24)22(18)12-15-6-7-15)20(25)11-16-4-3-5-17(23)10-16/h3-5,10,14-15,18,23H,6-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZYVULWGTXYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2CC2)C(=O)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-methyl-2-[5-oxo-4-phenyl-3-(3-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide hydrochloride](/img/structure/B5416058.png)
![(3'R*,4'R*)-1'-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5416064.png)
![1-(4-fluorophenyl)-4-{[2-(2-furyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5416088.png)
![6-tert-butyl-N,1-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5416096.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenyl-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5416105.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416113.png)

![6-methyl-1-(2-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5416127.png)

![5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}-2-(3-thienyl)pyridine](/img/structure/B5416141.png)
![(1R*,2R*,6S*,7S*)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5416150.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)pyridin-2-amine](/img/structure/B5416157.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5416164.png)